(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester
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Overview
Description
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester is an organic compound with a complex structure that includes multiple chiral centers and a conjugated double bond system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between an aldehyde and a ketone to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to form a diol.
Esterification: The diol undergoes esterification with ethanol to form the ethyl ester.
Hydroxylation: The final step involves the selective hydroxylation of the double bond to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxy group can yield (2S,4E,6S)-7-oxo-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester.
Reduction: Reduction of the double bond can yield (2S,6S)-7-Hydroxy-2,4,6-trimethylheptanoic Acid Ethyl Ester.
Substitution: Substitution of the hydroxy group can yield various derivatives, depending on the substituent introduced.
Scientific Research Applications
(2S,4E,6S)-7-Hydroxy-2
Biological Activity
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester is a compound with significant biological activity. Its molecular formula is C12H22O3, and it has a molecular weight of 214.3 g/mol. This compound is primarily studied for its potential therapeutic effects and its role in various biochemical pathways.
Research indicates that this compound may exhibit anti-inflammatory and antioxidant properties. These activities are crucial in mitigating oxidative stress and inflammation, which are implicated in numerous chronic diseases.
Estrogenic Activity
A study highlighted the estrogen-like activity of certain compounds similar to this compound. It was observed that these compounds increased the proliferation of estrogen receptor-positive MCF-7 cells in a concentration-dependent manner. This suggests potential applications in hormone-related therapies or conditions .
Antioxidant Properties
The antioxidant capacity of this compound has been explored through various assays. Compounds with similar structures have demonstrated significant free radical scavenging activities. This property is vital for protecting cells from oxidative damage and could have implications for aging and degenerative diseases .
Study 1: Estrogen Receptor Modulation
In a controlled laboratory setting, the effects of this compound were evaluated on MCF-7 cells. The results indicated that at concentrations ranging from 10 to 50 μM, the compound significantly enhanced cell viability and proliferation by activating estrogen receptors. The apoptotic pathways were also assessed using western blotting techniques to determine the underlying mechanisms .
Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of this compound. Using the DPPH radical scavenging assay, it was found that this compound exhibited a notable ability to neutralize free radicals. The study compared its efficacy against standard antioxidants like ascorbic acid and trolox .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C12H22O3 |
Molecular Weight | 214.3 g/mol |
Estrogenic Activity | Yes (increased MCF-7 cell proliferation) |
Antioxidant Activity | Significant (DPPH assay) |
Potential Applications | Hormone therapy; antioxidant supplements |
Properties
Molecular Formula |
C12H22O3 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl (E,2S,6S)-7-hydroxy-2,4,6-trimethylhept-4-enoate |
InChI |
InChI=1S/C12H22O3/c1-5-15-12(14)11(4)7-9(2)6-10(3)8-13/h6,10-11,13H,5,7-8H2,1-4H3/b9-6+/t10-,11-/m0/s1 |
InChI Key |
VKTCCHBXOJSMGA-PRZVWEGYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)CO)/C |
Canonical SMILES |
CCOC(=O)C(C)CC(=CC(C)CO)C |
Origin of Product |
United States |
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